2,4,8-Trimethyl-7-nonen-2-OL
Description
Contextualization within Monoterpenoid Chemistry
Terpenoids represent a large and diverse class of natural products derived from five-carbon isoprene (B109036) units. wikipedia.org The classification of terpenoids is based on the number of these units they contain; monoterpenoids, for instance, are composed of two isoprene units and typically have the molecular formula C₁₀H₁₆. wikipedia.orgcollinsdictionary.com
While 2,4,8-trimethyl-7-nonen-2-ol has a C₁₂ carbon skeleton, it is classified in chemical databases as an acyclic monoterpenoid. nih.govacs.orgfoodb.ca This classification is understood through a broader definition where the term "monoterpene" includes not just the C₁₀ hydrocarbons but also their derivatives. merriam-webster.com Such derivatives can be formed through various biological or synthetic modifications, including alkylation, oxidation, or rearrangement of the foundational C₁₀ structure. Terpenoids with carbon counts that deviate from the simple (C₅)n rule are often referred to as irregular terpenes or homoterpenes. acs.orgbeilstein-journals.org The C₁₂ structure of this compound places it in this category as a monoterpenoid derivative.
Acyclic monoterpenoids are characterized by an open-chain structure, as opposed to the cyclic skeletons of compounds like limonene (B3431351) or pinene. merriam-webster.com Well-known examples of acyclic monoterpenoids include geraniol (B1671447) and myrcene, which feature a C₁₀ backbone formed from a "head-to-tail" linkage of two isoprene units. merriam-webster.commdpi.com
The structure of this compound exhibits several notable features that distinguish it as a particularly complex branched acyclic monoterpenoid. Its skeleton is a nine-carbon chain (nonene) with methyl groups at positions 2, 4, and 8. This extensive branching, especially the gem-dimethyl group at the C2 position bearing the hydroxyl group, contributes to its unique steric and electronic properties. Furthermore, it possesses two key functional groups: a carbon-carbon double bond (alkene) between C7 and C8, and a tertiary alcohol at C2. This multifunctionality is a significant structural aspect, as it provides multiple reactive sites for chemical transformations.
Organic molecules that possess multiple functional groups are of significant academic and industrial interest because they can serve as versatile platforms for a wide range of applications. google.com The design and synthesis of such molecules are a central theme in materials science, where they can be engineered for tasks in organic electronics, sensing, and photonics. google.comimperial.ac.uk The presence of different functional groups within a single molecule allows for selective chemical reactions and can give rise to complex biological activities or physical properties. gerli.com
In the context of terpenoids, multifunctionality is common and is the basis for their diverse roles in nature, from acting as signaling molecules to providing chemical defense. collinsdictionary.comCurrent time information in Bangalore, IN. The dual presence of an alkene and a tertiary alcohol in this compound makes it a relevant subject for chemical research. The alkene moiety can undergo reactions such as addition, oxidation, and polymerization, while the tertiary alcohol can participate in esterification or act as a hydrogen-bond donor. This versatility makes it a potentially valuable building block for the synthesis of more complex molecules and a candidate for biological screening programs.
Historical Perspectives on the Study of Terpenoid Alcohols
The scientific investigation of terpenes began in the 19th century with the isolation and study of compounds from natural sources, such as camphor (B46023) from the camphor laurel tree and the components of turpentine (B1165885) from pine resin. beilstein-journals.orgCurrent time information in Bangalore, IN. The term "terpene" was officially coined in 1866 by German chemist August Kekulé. thegoodscentscompany.com A foundational breakthrough came in 1887 when Otto Wallach proposed the "isoprene rule," which recognized that the skeletons of terpenes could be conceptually broken down into five-carbon isoprene units. merriam-webster.com
Early research largely focused on the structural elucidation of the relatively simple C₁₀ monoterpenes and their oxygenated derivatives, known as terpenoids, which include a vast number of alcohols. Terpenoid alcohols like menthol (B31143) and borneol were among the first to be characterized due to their prevalence in essential oils and their distinct properties. The development of analytical techniques, including fractional distillation and later chromatography, was essential for the isolation and purification of these compounds from complex natural mixtures. beilstein-journals.org
Specific research into this compound appears in the literature in the latter half of the 20th century, primarily in the context of fragrance chemistry. A 1983 paper by Agarwal et al. in Indian Perfumery is cited as describing the synthesis and odor characteristics of the compound. google.com More recent patents detail specific synthetic routes, such as the reaction of methyl 3,7-dimethyl-6-octenoate with a methyl Grignard reagent to produce the target alcohol in high yield. google.com These studies situate the compound within a history of research driven by the flavor and fragrance industry.
Contemporary Research Gaps and Opportunities for this compound
Despite its established synthesis and use as a fragrance ingredient with a described grapefruit and citrus-like aroma, there are significant gaps in the scientific literature regarding this compound. nih.govacs.orggoogle.com The number of published academic articles focused on this specific molecule is small.
A primary research gap is the lack of information on its natural occurrence and biosynthesis. While the Human Metabolome Database notes its detection in the bacterium Staphylococcus aureus, the biosynthetic pathway responsible for its formation remains unelucidated. Investigating how a bacterium synthesizes a C₁₂ homomonoterpene—whether through alkylation of a C₁₀ precursor like geranyl pyrophosphate or degradation of a larger C₁₅ sesquiterpene—presents a compelling research opportunity. nih.gov Such studies could reveal novel enzymatic pathways.
Furthermore, there is a scarcity of data on the biological activities of this compound beyond its organoleptic properties. Many multifunctional terpenoids exhibit significant pharmacological effects, including antimicrobial and anti-inflammatory activities. mdpi.com Given its unique structure and its presence in a pathogenic bacterium, screening this compound for a broader range of bioactivities is a logical next step.
Finally, its potential as a synthetic intermediate is underexplored in academic literature. The presence of two distinct functional groups offers opportunities for its use in constructing more complex molecular architectures, a possibility that has not been systematically investigated outside of industrial research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
437770-28-0 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,4,8-trimethylnon-7-en-2-ol |
InChI |
InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3 |
InChI Key |
QRDZETOZNQTTCN-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CC(C)(C)O |
Canonical SMILES |
CC(CCC=C(C)C)CC(C)(C)O |
density |
0.846-0.853 |
Other CAS No. |
437770-28-0 |
physical_description |
Clear, colourless liquid; Fruity aroma |
solubility |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,8 Trimethyl 7 Nonen 2 Ol
Chemo- and Regioselective Synthesis Pathways
The construction of the carbon skeleton of 2,4,8-trimethyl-7-nonen-2-ol requires precise control over the formation of new carbon-carbon bonds and the geometry of the internal alkene. Modern synthetic strategies address these challenges through a variety of chemo- and regioselective reactions.
The formation of the tertiary alcohol moiety in this compound is most directly achieved through the addition of an organometallic nucleophile to a ketone. The Grignard reaction is a classic and highly effective method for this transformation. organic-chemistry.orgmasterorganicchemistry.com A plausible retrosynthetic analysis disconnects the molecule at the C2-C3 bond, identifying methyl-2-pentanone and a suitable C7 organometallic reagent as key synthons.
A primary strategy involves the Grignard reaction, where an organomagnesium halide adds to a carbonyl group. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a Grignard reagent derived from a C7 halide with acetone. The high nucleophilicity of Grignard reagents ensures a chemoselective attack at the electrophilic carbonyl carbon.
Organolithium reagents serve as a potent alternative to Grignard reagents, often exhibiting higher reactivity. The fundamental principles of their addition to ketones are similar, involving the nucleophilic attack on the carbonyl carbon to form a lithium alkoxide, which is subsequently protonated.
The following table summarizes key aspects of these C-C bond formation strategies:
Table 1: Comparison of Organometallic Reagents for Tertiary Alcohol Synthesis| Reagent Type | General Formula | Key Advantages | Potential Limitations |
| Grignard Reagent | R-MgX | Readily prepared; highly nucleophilic. masterorganicchemistry.com | Sensitive to protic solvents; can act as a base. organic-chemistry.org |
| Organolithium | R-Li | Highly reactive; useful for less reactive ketones. | Can be more basic than Grignard reagents. |
The stereochemistry of the C7=C8 double bond is a critical feature of this compound. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful tools for the stereoselective synthesis of alkenes. organic-chemistry.orgnih.gov These reactions involve the condensation of a phosphorus-stabilized carbanion with an aldehyde or ketone.
The HWE reaction, which employs a phosphonate (B1237965) carbanion, generally provides excellent selectivity for the (E)-alkene. This is attributed to the thermodynamic control of the reaction pathway. In contrast, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Stabilized ylides typically favor the (E)-alkene, whereas non-stabilized ylides preferentially form the (Z)-alkene. organic-chemistry.org
For the synthesis of a precursor to this compound, one could envision a scenario where the C7=C8 double bond is installed via an HWE reaction between a suitable phosphonate and an aldehyde to ensure the desired (E)-geometry.
Table 2: Stereocontrol in Alkene Synthesis
| Reaction | Reagent | Typical Product Geometry | Notes |
| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanion | (E)-alkene | Generally high (E)-selectivity. organic-chemistry.org |
| Wittig Reaction | Non-stabilized ylide | (Z)-alkene | Kinetically controlled. organic-chemistry.org |
| Wittig Reaction | Stabilized ylide | (E)-alkene | Thermodynamically controlled. organic-chemistry.org |
Stereoselective and Enantioselective Approaches to this compound
The presence of a stereocenter at the C4 position necessitates the use of stereoselective and enantioselective synthetic methods to obtain specific stereoisomers of this compound.
The enantioselective addition of organometallic reagents to prochiral ketones is a direct and efficient method for the synthesis of chiral tertiary alcohols. This can be achieved using a stoichiometric amount of a chiral ligand or, more desirably, a catalytic amount of a chiral catalyst. Various chiral ligands and catalysts have been developed for the asymmetric addition of organozinc and Grignard reagents to ketones, affording tertiary alcohols with high enantiomeric excess.
Another powerful strategy is the Sharpless asymmetric epoxidation, which allows for the enantioselective epoxidation of allylic alcohols. wikipedia.orgdalalinstitute.comresearchgate.netorganic-chemistry.org The resulting chiral epoxy alcohols are versatile intermediates that can be opened regioselectively to furnish a variety of chiral compounds, including precursors to this compound.
When a molecule already contains a stereocenter, new stereocenters can be introduced with high diastereoselectivity. This principle, known as substrate-controlled diastereoselection, is a cornerstone of stereoselective synthesis. For the synthesis of this compound, a chiral precursor containing the C4 stereocenter can be used to direct the stereochemical outcome of subsequent reactions.
A plausible approach would involve starting with a chiral building block, such as (R)-citronellal, which can be synthesized from geraniol (B1671447). nih.govrsc.orgtudelft.nlnih.gov The aldehyde functionality of citronellal (B1669106) can then be subjected to diastereoselective addition reactions. The Felkin-Anh model can often be used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. bham.ac.uk By carefully choosing the nucleophile and reaction conditions, it is possible to control the formation of the desired diastereomer.
Table 3: Models for Predicting Diastereoselectivity
| Model | Substrate | Key Principle | Predicted Outcome |
| Felkin-Anh | Chiral aldehyde/ketone | Nucleophilic attack occurs anti-periplanar to the largest substituent. bham.ac.uk | Favors the formation of one diastereomer. |
| Cram Chelation | Chiral α-alkoxy aldehyde/ketone | The Lewis acidic metal chelates to the carbonyl and α-alkoxy group, directing nucleophilic attack. | Favors the formation of the syn-diol. |
Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fragrances to reduce environmental impact and improve sustainability.
Key green chemistry principles relevant to the synthesis of this compound include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wordpress.comacs.orgjocpr.comskpharmteco.com Rearrangement and addition reactions are generally more atom-economical than substitution and elimination reactions.
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. For instance, research has explored the use of ionic liquids as recyclable reaction media for Grignard reactions. organic-chemistry.orgresearchgate.netacs.orgnih.govnih.gov
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents in terms of atom economy and waste reduction. The development of highly efficient and recyclable catalysts for asymmetric synthesis is a key area of green chemistry research.
Biocatalysis : The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.govrsc.orgcornell.edunih.govresearchgate.net For example, biocatalytic methods have been developed for the synthesis of chiral intermediates like (R)-citronellal from geraniol. nih.govrsc.orgtudelft.nlnih.gov
By incorporating these principles into the synthetic design, the preparation of this compound can be made more environmentally benign and sustainable.
Atom-Economical and Solvent-Free Reaction Systems
Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in a process into the final product. In the context of this compound synthesis, which can be achieved through the Grignard reaction of 6-methyl-5-hepten-2-one (B42903) with a methylmagnesium halide, improving atom economy is a key objective.
Research Findings:
The conventional Grignard reaction, while a powerful tool for C-C bond formation, is not inherently atom-economical due to the formation of magnesium halide salts as byproducts. Research into more atom-economical approaches for the synthesis of tertiary alcohols has explored direct addition reactions and the use of catalytic systems that minimize waste.
Illustrative Data for Atom-Economical Synthesis:
| Parameter | Conventional Grignard Reaction | Hypothetical Solvent-Free Catalytic Addition |
| Reaction | 6-Methyl-5-hepten-2-one + CH₃MgBr | 6-Methyl-5-hepten-2-one + CH₄ (activated) |
| Catalyst | None (stoichiometric reagent) | Heterogeneous solid acid/base catalyst |
| Solvent | Diethyl ether or THF | None |
| Byproducts | MgBrX, unreacted starting materials | Water (if CH₄ is from a bio-source) |
| Atom Economy (%) | ~60-70% | >90% |
| E-Factor (Waste/Product) | >1 | <0.1 |
Sustainable Catalytic Processes
The development of sustainable catalytic processes is central to modern organic synthesis. For the production of this compound, this involves moving away from stoichiometric reagents like Grignard reagents towards catalytic systems that are efficient, selective, and recyclable.
Research Findings:
Research in this area focuses on several key aspects:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and reuse. For the synthesis of tertiary alcohols, solid acid or base catalysts can be employed to facilitate the addition of a methyl group to the ketone.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While a specific enzyme for the synthesis of this compound may not be commercially available, research into enzyme engineering could lead to the development of biocatalysts for this transformation.
Catalysts from Renewable Feedstocks: The development of catalysts derived from abundant, non-toxic, and renewable materials is a key area of sustainable chemistry.
Illustrative Data for Sustainable Catalysis:
| Catalyst Type | Catalyst Example | Typical Yield (%) | Recyclability (No. of Cycles) |
| Homogeneous (Conventional) | None (Grignard reagent) | 85-95 | Not applicable |
| Heterogeneous (Sustainable) | Zeolite, functionalized resin | 80-90 | 5-10 |
| Biocatalyst (Sustainable) | Engineered alcohol dehydrogenase | 70-85 | >10 |
Process Intensification and Scale-Up Considerations for this compound
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, this can be achieved through technologies like continuous flow reactors and microreactors.
Research Findings:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automated control and optimization. The exothermic nature of the Grignard reaction makes it particularly well-suited for flow chemistry, allowing for better temperature control and reducing the risk of runaway reactions.
Microreactors: These are a subset of flow reactors with channels in the micrometer range, offering even greater control over reaction conditions. They are particularly useful for highly exothermic or hazardous reactions.
Scale-Up Considerations:
The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors:
Heat Management: The exothermic nature of the synthesis requires efficient heat removal to maintain optimal reaction temperatures and ensure safety.
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and maximize yield.
Downstream Processing: The purification of the final product needs to be efficient and scalable.
Illustrative Comparison of Batch vs. Continuous Flow Synthesis:
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reactor Volume | 1000 L | 10 L |
| Reaction Time | 8-12 hours | 10-30 minutes (residence time) |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume |
| Productivity ( kg/day ) | ~500 | ~1000 |
| Energy Consumption (kWh/kg) | High | Lower |
Chemical Reactivity and Transformation of 2,4,8 Trimethyl 7 Nonen 2 Ol
Reactions Involving the Tertiary Hydroxyl Group
The tertiary alcohol in 2,4,8-trimethyl-7-nonen-2-ol is a key functional group that dictates a significant portion of its chemical behavior.
Derivatization Reactions (e.g., Esterification, Etherification)
Tertiary alcohols, such as this compound, can undergo derivatization reactions like esterification and etherification, although these reactions are often more challenging compared to those with primary or secondary alcohols due to steric hindrance around the hydroxyl group.
Esterification: The formation of esters from tertiary alcohols typically requires reactive acylating agents or specific catalysts to overcome the steric hindrance. While direct Fischer esterification with carboxylic acids is generally inefficient for tertiary alcohols, the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base can facilitate the reaction.
Etherification: Williamson ether synthesis is generally not feasible for producing ethers from tertiary alcohols due to the strong basic conditions promoting elimination reactions. However, ethers can be formed under acidic conditions using a second alcohol, proceeding through an SN1-type mechanism where the tertiary carbocation is trapped by the alcohol.
| Reaction Type | Reagents | General Product | Challenges |
| Esterification | Carboxylic Acid (acid catalyst) | Ester | Low yield due to steric hindrance and competing elimination. |
| Esterification | Acid Chloride/Anhydride, Base | Ester | Requires careful selection of a non-nucleophilic base. |
| Etherification | Alcohol, Acid Catalyst | Ether | Prone to elimination side reactions, especially at higher temperatures. |
Dehydration Pathways and Alkene Isomerization
The acid-catalyzed dehydration of this compound is a prominent reaction, leading to the formation of various isomeric dienes. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. The subsequent loss of a proton from an adjacent carbon atom yields a new double bond.
The initial carbocation can undergo rearrangements, such as hydride or methyl shifts, leading to a mixture of diene isomers. The specific products formed depend on the reaction conditions, including the acid catalyst used and the temperature. The relative stability of the resulting alkenes, governed by Zaitsev's rule, often dictates the major product.
For instance, the dehydration could potentially yield dienes with varying substitution patterns around the double bonds. Isomerization of the initially formed alkenes can also occur under the reaction conditions, further diversifying the product mixture. acs.org
Reactivity of the Alkene Moiety
The trisubstituted double bond in this compound is a site of rich reactivity, particularly for addition and cyclic reactions.
Electrophilic Additions (e.g., Hydrohalogenation, Hydrogenation)
The alkene functional group readily undergoes electrophilic addition reactions. dokumen.pub
Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon (C7) and the halide adds to the more substituted carbon (C8), which is also a tertiary center. This proceeds through the formation of a stable tertiary carbocation at C8.
Hydrogenation: Catalytic hydrogenation of the double bond, typically using catalysts like palladium, platinum, or nickel, results in the saturation of the alkene to form the corresponding saturated tertiary alcohol, 2,4,8-trimethyldecan-2-ol. The reaction is generally stereospecific, with syn-addition of hydrogen across the double bond.
| Reaction Type | Reagents | Product | Regioselectivity |
| Hydrohalogenation | H-X (e.g., HBr, HCl) | 8-Halo-2,4,8-trimethylnonan-2-ol | Markovnikov |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂) | 2,4,8-trimethylnonan-2-ol | Not applicable |
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The alkene in this compound can participate in such reactions.
Cycloaddition Reactions: These reactions involve the formation of a cyclic product from two or more unsaturated molecules. fiveable.melibretexts.org For instance, a [2+2] cycloaddition with another alkene could form a cyclobutane (B1203170) ring, although these reactions are often photochemically induced. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. fiveable.meebsco.com However, as a simple alkene, this compound would act as the dienophile, reacting with a conjugated diene.
Ene Reaction: The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one reactant (the ene) to another (the enophile), with the concomitant formation of a new sigma bond and a shifted double bond. msu.edu In the context of this compound, the molecule itself could potentially undergo an intramolecular ene reaction if a suitable enophile portion were present or introduced, or it could react with an external enophile. A related retro-ene reaction is also a possibility under thermal conditions. oregonstate.edu
Olefin Metathesis for Chain Elongation or Shortening
Olefin metathesis is a powerful catalytic method for the formation and cleavage of carbon-carbon double bonds. sigmaaldrich.com Cross-metathesis (CM), an intermolecular variant of this reaction, offers a strategic approach to either elongate or shorten the carbon skeleton of this compound by reacting its C7=C8 double bond with a suitable olefin partner. uwindsor.caorganic-chemistry.org The reaction involves the mutual exchange of alkylidene fragments between the two olefins, catalyzed typically by ruthenium complexes like Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.org
The trisubstituted nature of the double bond in this compound presents specific challenges and considerations. Reactions involving trisubstituted alkenes can be less efficient than those with terminal olefins due to steric hindrance around the metal center in the key metallacyclobutane intermediate. mit.edunih.gov However, the development of highly active second and third-generation catalysts has significantly broadened the scope to include such sterically demanding substrates. uwindsor.ca
Chain Shortening (Ethenolysis): Reacting this compound with ethylene (B1197577) gas (ethenolysis) in the presence of a suitable catalyst would lead to the cleavage of the C7=C8 bond. This process would shorten the carbon chain, yielding 2,4-dimethyl-1-heptene (B99265) and 2-methyl-2-butene, with the volatile ethylene acting as both reactant and driving force for the reaction. sigmaaldrich.com Efficient removal of the gaseous byproducts is crucial to drive the reaction equilibrium toward the desired products. sigmaaldrich.com
Chain Elongation and Functionalization: Cross-metathesis with functionalized terminal or internal olefins can introduce new carbon fragments and functional groups. researchgate.net The choice of the olefin partner dictates the structure of the product. For instance, reaction with a terminal alkene (R-CH=CH₂) would result in a new, elongated trisubstituted alkene. The success of such transformations on terpenoid substrates has been demonstrated, providing access to novel derivatives. acs.orgrsc.org
Below is a table illustrating potential cross-metathesis reactions of this compound.
| Olefin Partner | Catalyst Type (Example) | Expected Major Product | Transformation Type |
|---|---|---|---|
| Ethylene (CH₂=CH₂) | Hoveyda-Grubbs 2nd Gen. | 2,4-Dimethyl-1-heptene | Chain Shortening (Ethenolysis) |
| Propylene (CH₃-CH=CH₂) | Grubbs 2nd Gen. | 2,4,9-Trimethyl-7-decen-2-ol | Chain Elongation |
| Allyl alcohol (CH₂=CH-CH₂OH) | Hoveyda-Grubbs 2nd Gen. | 2,4,8-Trimethyl-7-undecene-2,10-diol | Functionalization/Elongation |
| Methyl acrylate (B77674) (CH₂=CH-COOCH₃) | Grubbs 2nd Gen. | Methyl 4,6,10-trimethyl-9-hydroxy-4-undecenoate | Functionalization/Elongation |
Rearrangement Reactions and Mechanistic Investigations
The structure of this compound, containing both a tertiary allylic alcohol and a trisubstituted double bond, makes it susceptible to various rearrangement reactions, often catalyzed by acids.
Acid-Catalyzed Rearrangements: Treatment with Brønsted or Lewis acids can induce the formation of a tertiary carbocation at the C2 position. acs.org This highly reactive intermediate can undergo several transformations, including skeletal rearrangements, cyclization via intramolecular attack by the C7=C8 double bond, or elimination to form a conjugated diene. The specific outcome is highly dependent on the reaction conditions and the nature of the acid catalyst. For example, arylboronic acids have been shown to catalyze the racemization of tertiary alcohols via a carbocation intermediate, a process that could potentially lead to rearranged byproducts in allylic systems. acs.org
Sigmatropic Rearrangements (Claisen Rearrangement): A powerful method for forming carbon-carbon bonds with high stereocontrol is the escholarship.orgescholarship.org-sigmatropic rearrangement, most notably the Claisen rearrangement. bioinfopublication.orgmasterorganicchemistry.com While the parent alcohol cannot undergo this reaction directly, it can be converted into a suitable precursor. The Johnson-Claisen rearrangement, for instance, involves reacting the allylic alcohol with a trialkyl orthoacetate (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. masterorganicchemistry.com This in-situ forms a ketene (B1206846) acetal (B89532) intermediate which then rearranges through a chair-like six-membered transition state to yield a γ,δ-unsaturated ester. bioinfopublication.org This transformation would create a new C4-C5 bond and a quaternary carbon center at C4.
A potential Johnson-Claisen rearrangement sequence is detailed below:
Step 1: The tertiary alcohol of this compound reacts with triethyl orthoacetate, eliminating ethanol (B145695) to form a mixed orthoester.
Step 2: A second molecule of ethanol is eliminated to generate a key ketene acetal intermediate.
Step 3: The intermediate undergoes a concerted escholarship.orgescholarship.org-sigmatropic rearrangement. The C2-O bond cleaves while a new C-C bond forms between C4 and the orthoester carbon.
Step 4: The product is a γ,δ-unsaturated ester, specifically ethyl 3,3,5,9-tetramethyl-8-decenoate.
This reaction is valued for its ability to construct quaternary carbon centers with high stereoselectivity. bioinfopublication.org
Functionalization of Specific Carbon Centers
The distinct structural features of this compound—a tertiary alcohol, an adjacent quaternary carbon, and a trisubstituted alkene—offer multiple sites for selective chemical modification.
Allylic Oxidation: The allylic C-H bonds at C6 and C9 (the methyl group) are prime targets for oxidation. The Riley oxidation, using selenium dioxide (SeO₂), is a classic method for this transformation. du.ac.inwikipedia.org For trisubstituted alkenes, SeO₂ typically oxidizes the more substituted end of the double bond, favoring the formation of (E)-allylic alcohols. du.ac.inadichemistry.com The mechanism involves an initial ene reaction followed by a escholarship.orgacs.org-sigmatropic rearrangement. adichemistry.com Therefore, reacting this compound with SeO₂ would be expected to introduce a hydroxyl group predominantly at the C6 position. More modern methods using palladium catalysts with various oxidants can also achieve selective allylic C-H oxidation, often with high functional group tolerance. escholarship.orgacs.org
Functionalization of the Alkene: The C7=C8 double bond can be functionalized through various addition reactions. Asymmetric dihydroxylation (e.g., using Sharpless conditions) could convert the alkene into a vicinal diol with high enantioselectivity, adding to the molecule's stereochemical complexity. redalyc.org Subsequent selective modification of the resulting diol could open pathways to a variety of other derivatives. Epoxidation of the double bond, followed by nucleophilic ring-opening, is another established route to introduce diverse functional groups at C7 and C8.
Modification of the Tertiary Alcohol: While the tertiary alcohol at C2 is sterically hindered, it can still serve as a handle for functionalization. It can be converted to an ether or an ester under appropriate conditions. More drastic reactions, such as substitution with a halide using a strong acid (e.g., HBr), would replace the hydroxyl group, although this would likely be complicated by competing rearrangement and elimination reactions due to the formation of a tertiary carbocation intermediate.
The table below summarizes potential functionalization reactions.
| Reaction Type | Reagent/Catalyst | Target Center(s) | Expected Product Type |
|---|---|---|---|
| Allylic Oxidation (Riley) | SeO₂ | C6 | Allylic alcohol (Diol) |
| Allylic C-H Acetoxylation | Pd(OAc)₂ / Benzoquinone | C6 | Allylic acetate |
| Asymmetric Dihydroxylation | OsO₄, NMO (Sharpless AD-mix) | C7, C8 | Vicinal diol |
| Epoxidation | m-CPBA | C7, C8 | Epoxide |
| Esterification | Acid chloride, Pyridine | C2 (OH) | Ester |
Advanced Spectroscopic and Structural Elucidation of 2,4,8 Trimethyl 7 Nonen 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to establish connectivity between atoms.
Comprehensive ¹H and ¹³C NMR Assignments
The ¹H NMR spectrum of 2,4,8-trimethyl-7-nonen-2-ol displays signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by neighboring functional groups, such as the hydroxyl group and the carbon-carbon double bond. The predicted assignments for the proton signals include distinct singlets for the methyl groups at the C2 and C8 positions, a doublet for the methyl group at C4, and a characteristic vinylic proton signal for H-7.
The ¹³C NMR spectrum provides information on each carbon atom in the structure. The carbon bearing the hydroxyl group (C-2) and the olefinic carbons (C-7 and C-8) are expected to resonate in specific downfield regions. Due to the scarcity of published experimental data, the following tables represent predicted chemical shifts based on established NMR principles.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted data based on standard NMR principles.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H-1, H-1' (on C-2) | ~1.20 | Singlet (s) | 6H | Two equivalent methyl groups on the carbinol carbon. |
| H-3 | ~1.40-1.50 | Multiplet (m) | 2H | Methylene (B1212753) protons adjacent to the carbinol center. |
| H-4 | ~1.60-1.70 | Multiplet (m) | 1H | Methine proton. |
| H-5, H-6 | ~1.90-2.10 | Multiplet (m) | 4H | Methylene protons in the aliphatic chain. |
| H-7 | ~5.10 | Triplet (t) | 1H | Vinylic proton coupled to H-6 methylene protons. |
| CH₃ (on C-4) | ~0.90 | Doublet (d) | 3H | Methyl group coupled to the H-4 methine proton. |
| CH₃ (on C-8) | ~1.60 & ~1.68 | Singlet (s) | 6H | Two vinylic methyl groups. |
| OH | Variable | Singlet (s, broad) | 1H | Alcohol proton, chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on standard NMR principles.
| Carbon Position | Predicted Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C-1, C-1' | ~29-30 | CH₃ |
| C-2 | ~71-73 | C (quaternary) |
| C-3 | ~42-44 | CH₂ |
| C-4 | ~30-32 | CH |
| C-5 | ~36-38 | CH₂ |
| C-6 | ~23-25 | CH₂ |
| C-7 | ~124-126 | CH |
| C-8 | ~130-132 | C (quaternary) |
| CH₃ (on C-4) | ~19-21 | CH₃ |
| CH₃ (on C-8, cis to C-7) | ~17-18 | CH₃ |
| CH₃ (on C-8, trans to C-7) | ~25-26 | CH₃ |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To unambiguously confirm the assignments and establish the molecular structure, a suite of 2D NMR experiments is essential. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, key COSY correlations would be observed between the vinylic H-7 proton and the allylic H-6 methylene protons. Further correlations would connect H-6 to H-5, H-5 to H-4, and the H-4 methine proton to its adjacent methyl group protons, thereby tracing the backbone of the molecule. github.io
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the vinylic proton signal at ~5.10 ppm would show a cross-peak with the C-7 carbon signal at ~125 ppm, and the signals for the various methylene and methyl protons would be definitively linked to their corresponding carbon resonances. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and identifying quaternary carbons. columbia.edu Key HMBC correlations for structural confirmation would include:
Correlations from the singlet protons of the C-2 methyl groups (~1.20 ppm) to the quaternary carbinol carbon C-2 (~72 ppm) and the methylene carbon C-3 (~43 ppm).
Correlations from the vinylic proton H-7 (~5.10 ppm) to the quaternary olefinic carbon C-8 (~131 ppm) and the methylene carbon C-6 (~24 ppm).
Correlations from the protons of the two methyl groups on C-8 to both C-7 and C-8, confirming the terminal isopropylidene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. For this compound, a NOESY spectrum could potentially help confirm the geometry of the C7=C8 double bond by observing correlations between the H-7 proton and one of the C-8 methyl groups.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns.
Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS)
The molecular formula of this compound is C₁₂H₂₄O, corresponding to a monoisotopic mass of 184.1827 Da. ebi.ac.uk In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 184 would be observed.
Common fragmentation pathways for a tertiary alcohol like this include:
Loss of Water: A peak corresponding to [M - H₂O]⁺ at m/z 166 is expected due to the facile dehydration of the alcohol.
Alpha-Cleavage: Cleavage of the C2-C3 bond is a highly favorable pathway for tertiary alcohols, leading to the loss of a C₇H₁₅ alkyl radical. This would produce a stable, resonance-delocalized oxonium ion at m/z 59.
Loss of a Methyl Group: Loss of a methyl radical from the molecular ion to form an [M - CH₃]⁺ ion at m/z 169 is also a possible fragmentation.
Cleavage related to the double bond: Fragmentation at the allylic C-6 position can also occur.
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy, distinguishing it from other ions with the same nominal mass. sun.ac.za For example, HRMS would confirm the M⁺ ion as C₁₂H₂₄O.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) offers an additional layer of structural verification. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 184 or the dehydrated ion at m/z 166) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a spectrum of product ions. ajgreenchem.com Analyzing the fragmentation of a selected precursor provides unambiguous evidence for specific structural motifs. For instance, selecting the [M - H₂O]⁺ ion (m/z 166) and observing its fragmentation pattern would help confirm the structure of the carbon skeleton independent of the initial hydroxyl group position.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic signatures for the functional groups present. mjcce.org.mk
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a prominent, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. Aliphatic C-H stretching vibrations will appear as strong, sharp peaks between 3000 and 2850 cm⁻¹. A weaker absorption around 1670 cm⁻¹ is characteristic of the C=C double bond stretch. The C-O stretching vibration of the tertiary alcohol would result in a strong band around 1150 cm⁻¹. scifiniti.com
Raman Spectroscopy: In the Raman spectrum, the non-polar C=C double bond stretching vibration (~1670 cm⁻¹) is expected to be a strong and sharp signal, complementing the IR data. The symmetric C-H stretching and bending vibrations of the methyl and methylene groups would also be clearly visible.
Table 3: Characteristic Vibrational Frequencies for this compound Predicted data based on standard vibrational spectroscopy principles.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H stretch | Alcohol | ~3600-3200 | Weak | Strong, Broad (IR) |
| C-H stretch (sp³) | Alkyl CH, CH₂, CH₃ | ~3000-2850 | ~3000-2850 | Strong (IR/Raman) |
| C=C stretch | Alkene | ~1670 | ~1670 | Weak (IR), Strong (Raman) |
| C-H bend | Alkyl CH₂, CH₃ | ~1470-1365 | ~1470-1365 | Medium |
| C-O stretch | Tertiary Alcohol | ~1150 | Weak | Strong (IR) |
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopic techniques are indispensable for investigating the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. For a thorough analysis of this compound, a combination of chiroptical methods would be employed to ascertain both its enantiomeric purity and its absolute configuration.
The primary chiroptical techniques include polarimetry, optical rotatory dispersion (ORD), and circular dichroism (CD), with vibrational circular dichroism (VCD) offering even deeper structural insights. csic.esuzh.ch While specific experimental data for this compound is not extensively available in the public domain, the principles of these methods and their potential application are well-established. geomar.defrontiersin.org
The determination of absolute configuration often involves comparing experimentally measured chiroptical data with data calculated for the different possible enantiomers using quantum chemical methods. frontiersin.org This computational approach has become a powerful tool in assigning the absolute stereochemistry of natural products and other chiral molecules. csic.esfrontiersin.org
To illustrate the type of data generated from such analyses, the following table presents hypothetical chiroptical data for the enantiomers of this compound.
Table 1: Illustrative Chiroptical Data for the Enantiomers of this compound
| Property | (R)-2,4,8-trimethyl-7-nonen-2-ol | (S)-2,4,8-trimethyl-7-nonen-2-ol |
| Specific Rotation ([α]D) | +15.2° (c 1.0, CHCl3) | -15.2° (c 1.0, CHCl3) |
| Major CD Cotton Effect | Positive at 210 nm | Negative at 210 nm |
| Major VCD Band (C-O stretch) | Positive at ~1150 cm-1 | Negative at ~1150 cm-1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not readily found in published literature.
X-ray Crystallography of Solid Derivatives or Co-crystals (if applicable)
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. arsdcollege.ac.inglobalresearchonline.net However, the application of this technique to low-melting solids or oils, such as this compound, presents a significant challenge as X-ray diffraction requires a well-ordered single crystal.
To overcome this limitation, a common strategy is to prepare a solid derivative of the target molecule. researchgate.net For an alcohol like this compound, this could involve esterification with a carboxylic acid containing a heavy atom (e.g., bromine or iodine), which facilitates crystallization and aids in the determination of the absolute configuration via anomalous dispersion. globalresearchonline.net Another approach is the formation of co-crystals with a suitable crystalline host molecule.
A comprehensive search of the current chemical literature and crystallographic databases did not yield any reports on the X-ray crystal structure of this compound or its derivatives. Should such an analysis be performed, it would provide precise atomic coordinates and confirm the absolute configuration determined by chiroptical methods.
The following table illustrates the kind of crystallographic data that would be obtained from a successful X-ray diffraction analysis of a suitable derivative.
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Illustrative Value |
| Chemical Formula | C19H26BrO2 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 20.1 Å |
| Flack Parameter | 0.02(3) |
| Conclusion | Confirms (R) or (S) configuration |
Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallographic study. No such data has been published for derivatives of this compound.
Theoretical and Computational Chemistry of 2,4,8 Trimethyl 7 Nonen 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For a molecule like 2,4,8-trimethyl-7-nonen-2-ol, these calculations can elucidate its fundamental electronic properties and predict its behavior in various chemical environments.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
In a study on the structurally similar acyclic monoterpenoid alcohol, linalool (B1675412), DFT calculations with the B3LYP functional and a 6-311++G(2d,2p) basis set were used to determine its electronic properties. nih.gov The HOMO and LUMO energy values were calculated to be -0.395 eV and 6.452 eV, respectively. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in linalool, the oxygen atom was identified as a key site for electrophilic reactivity. nih.gov A similar analysis for this compound would likely highlight the oxygen of the hydroxyl group and the double bond as regions of high electron density and reactivity.
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For linalool, a large electropositive potential was found on the hydrogen atom of the hydroxyl group, indicating its susceptibility to abstraction. nih.gov
Table 1: Calculated Frontier Molecular Orbital (HOMO-LUMO) Energies for Linalool (Illustrative example for a related acyclic monoterpenoid alcohol)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -0.395 nih.gov |
| LUMO | 6.452 nih.gov |
| Energy Gap (ΔE) | 6.847 |
Data obtained from DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory. nih.gov
Conformational Analysis and Energetic Profiles
Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.
Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using DFT or other quantum mechanical methods, can be employed to map the potential energy surface of the molecule. For flexible molecules like linalool, studies have shown that despite the large number of potential conformers, often only a few low-energy conformations are significantly populated at room temperature. In its lowest-energy conformation, linalool exhibits an intramolecular interaction between the hydroxyl group and the π-orbital of the double bond. A similar analysis for this compound would be essential to understand its preferred shape and how it interacts with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide excellent correlations with experimental NMR data for organic molecules. For complex molecules, these calculations can help to resolve ambiguities in spectral assignments. A study on conjugated linoleic acid isomers demonstrated that DFT calculations can accurately reproduce the subtle differences in the chemical shifts of olefinic protons in different geometric isomers.
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). A comparative analysis of calculated and experimental vibrational frequencies for linalool showed a good correlation, allowing for the assignment of significant spectral bands. nih.gov Such an analysis for this compound would be instrumental in characterizing its vibrational spectrum.
Table 2: Predicted Vibrational Frequencies for Linalool (Illustrative example for a related acyclic monoterpenoid alcohol)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3630 | 3620 |
| C-H stretch (sp³) | 2970-2850 | 2968-2855 |
| C=C stretch | 1645 | 1642 |
| C-O stretch | 1115 | 1114 |
Frequencies are typically calculated using DFT methods and may be scaled to improve agreement with experimental data.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of time-dependent phenomena.
For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational flexibility in different environments, such as in a solvent or interacting with a biological receptor. Studies on fragrance molecules, including linalool and geraniol (B1671447), have utilized MD simulations to understand their diffusion, partitioning, and interactions with other molecules. These simulations can reveal the preferred conformations in solution and the timescales of conformational changes.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For an unsaturated alcohol like this compound, several reactions are of interest, including oxidation, acid-catalyzed cyclization, and esterification. A theoretical study on the autoxidation of linalool used DFT calculations to investigate the pathways for hydroperoxide formation, successfully explaining the experimentally observed major product. Similarly, computational modeling could be used to elucidate the mechanisms of various reactions involving this compound, providing valuable insights into its chemical reactivity.
Structure-Property Relationships (QSPR) for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties or biological activity. These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) and using statistical methods to find a mathematical relationship between these descriptors and the property of interest.
For a class of compounds like monoterpenoid alcohols, QSPR models can be developed to predict properties such as boiling point, solubility, and various measures of chemical reactivity. A study on the partitioning of terpenes and terpenoids into human milk successfully used a QSAR (a subset of QSPR focused on biological activity) model to predict the transfer of these compounds. For this compound, QSPR models could be developed to predict its reactivity in various chemical processes, providing a rapid and cost-effective way to screen for potential applications.
Biological and Ecological Significance of 2,4,8 Trimethyl 7 Nonen 2 Ol Excluding Clinical/human Studies
Occurrence as a Natural Metabolite in Non-Human Organisms
2,4,8-Trimethyl-7-nonen-2-ol has been identified as a naturally occurring metabolite in specific microorganisms. Its classification as an acyclic monoterpenoid suggests its potential presence in a wider range of organisms, particularly in botanical and entomological realms where such compounds are common. foodb.ca
Presence in Microbial Systems (e.g., Staphylococcus Aureus)
This compound has been specifically identified as a metabolite in the bacterium Staphylococcus aureus. ebi.ac.uk Its presence was noted in the whole organism, indicating it is a product of the bacterium's metabolic processes. ebi.ac.uk
Table 1: Documented Occurrence of this compound in Microbial Systems
| Organism | Taxonomy ID | Finding | Source |
|---|
Identification in Botanical and Entomological Samples (e.g., pheromones, semiochemicals)
While direct isolation of this compound from specific plant or insect species is not extensively documented in the reviewed literature, its chemical properties are characteristic of compounds involved in plant-insect interactions. nih.govoup.com Terpenoids are a major class of volatile organic compounds (VOCs) that plants release to communicate with their environment, serving to attract pollinators or repel herbivores. nih.govresearchgate.net
In insects, terpenes and terpenoids are widely used as pheromones (for mating, aggregation, or alarm) and other semiochemicals that mediate behavior. oup.comresearchgate.net Given that over 50 terpene-based pheromones have been identified across numerous insect orders, it is plausible that this compound could function as a semiochemical, although specific evidence of this role is pending. oup.com Its structural similarity to other known insect pheromones and plant volatiles supports its potential involvement in these ecological signaling systems.
Biosynthetic Pathways and Enzymes Involved in its Formation
The precise biosynthetic pathways and specific enzymes leading to the formation of this compound in organisms like Staphylococcus aureus are not detailed in the available literature. However, the general synthesis of terpenoids in nature provides a likely framework.
Terpenoids are synthesized from five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These units are combined to form larger molecules like geranyl pyrophosphate (GPP, C10), the precursor to monoterpenoids. nih.gov In plants, the synthesis and release of volatile terpenoids are regulated by various factors, including developmental stage and biotic or abiotic stress. mdpi.com
In bacteria, the catabolism (breakdown) of acyclic hydrocarbons often begins with the introduction of a hydroxyl group (hydroxylation) or by the epoxidation of a double bond. nih.gov While this describes degradation, biosynthetic pathways could involve similar enzymatic actions, such as those from the P450 monooxygenase family, to functionalize a hydrocarbon backbone. The catabolism of geranic acid in some bacteria, for instance, involves conversion to geranyl-CoA, followed by carboxylation, demonstrating the enzymatic machinery available in microbes for modifying terpenoid structures. nih.gov
Ecological Role and Environmental Fate in Natural Systems
The ecological role of this compound is inferred from the known functions of volatile terpenoids. These compounds are crucial mediators of plant-insect and plant-plant interactions. nih.govresearchgate.net
As Semiochemicals: Volatile terpenes can act as signals (semiochemicals) that attract beneficial insects, such as pollinators or predators of herbivores, to the plant. nih.govmdpi.com Conversely, they can also act as repellents or toxins to deter pests. mdpi.com
Plant Defense: When damaged by herbivores, plants can release a specific blend of volatiles that serves as an airborne signal, alerting neighboring plants to activate their own defense mechanisms. researchgate.net
The environmental fate of monoterpenes is influenced by factors like temperature, soil properties, and microbial activity. uva.nl As volatile compounds, they can be transported through the atmosphere. Their persistence in soil and water is generally limited due to biodegradation. uva.nlresearchgate.net Studies on similar monoterpenoids like thymol (B1683141) show they can dissipate rapidly in both soil and water environments. researchgate.net
Biotransformation and Biodegradation in Environmental Matrices
The biotransformation and biodegradation of this compound have not been specifically studied. However, research on other monoterpenes provides insight into the likely processes. Microorganisms, particularly bacteria and fungi, are key players in the degradation of these compounds in soil and water. frontiersin.org
Aerobic biodegradation is a primary pathway for the breakdown of monoterpenes. nih.gov This process involves microbial consumption of the compound for carbon and energy, leading to its mineralization into carbon dioxide and water. nih.gov The initial steps in the aerobic degradation of acyclic monoterpenoids often involve oxidation reactions to introduce functional groups, making the molecule accessible to pathways like beta-oxidation for complete breakdown. nih.govfrontiersin.org Many strains of Pseudomonas and Rhodococcus are known to effectively degrade monoterpenes. frontiersin.org The structural characteristics of the monoterpene, such as whether it is cyclic or acyclic, and the presence of functional groups, can influence the rate and pathway of its biodegradation. nih.govnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
| Geranyl pyrophosphate (GPP) |
| Geranic acid |
| Geranyl-CoA |
| Isohexenyl-glutaconyl-CoA |
| Thymol |
Advanced Applications of 2,4,8 Trimethyl 7 Nonen 2 Ol in Chemical Science
Utilization as a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, the goal is to create complex molecules with a specific three-dimensional arrangement (stereochemistry). A chiral building block is a pre-existing molecule with a defined chirality that is incorporated into a larger structure, guiding the stereochemical outcome of the final product.
2,4,8-Trimethyl-7-nonen-2-ol is commercially available as a racemic mixture, meaning it contains equal amounts of its non-superimposable mirror images. nih.gov However, specific chiral versions, such as (4R)-2,4,8-trimethylnon-7-en-2-ol, have been identified, highlighting the significance of stereochemistry in this class of molecules. google.comnih.gov The presence of a chiral center at the 4-position and its structure as a tertiary allylic alcohol makes it a molecule of interest for stereoselective reactions.
While extensive literature detailing the use of this compound as a chiral building block is not widespread, its molecular structure is suitable for well-established asymmetric transformations. For instance, allylic alcohols are key substrates in Sharpless asymmetric epoxidation, a reaction used to create chiral epoxides with high enantioselectivity. Applying such a reaction to a chiral version of this alcohol could produce a valuable, stereodefined epoxide intermediate for further synthesis. The potential for this compound and its isomers to be used in chiral synthesis is an area of interest for creating novel, complex molecules. thegoodscentscompany.com
| Compound Form | Common Name/Type | CAS Number | Significance |
|---|---|---|---|
| (+/-)-2,4,8-Trimethyl-7-nonen-2-ol | Racemic Mixture | 437770-28-0 | Standard commercial form. nih.gov |
| (4R)-2,4,8-trimethylnon-7-en-2-ol | Specific Stereoisomer | 14614418 (CID) | A known chiral form, indicating potential for enantiomerically pure synthesis. nih.gov |
Role as an Intermediate in the Synthesis of Complex Organic Molecules
A synthetic intermediate is a molecule that is formed during the middle stages of a multi-step synthesis and is subsequently converted into the final target molecule. The bifunctional nature of this compound, containing both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C), makes it a versatile potential intermediate for a variety of chemical transformations.
The utility of structurally similar compounds as intermediates is well-documented. For example, a closely related chiral alcohol, (4S)-4,8-dimethyl-7-nonen-2-ol, serves as a direct intermediate in the synthesis of its corresponding ketone. google.com In a documented procedure, the alcohol is oxidized using a Jones reagent (a solution of chromium trioxide in sulfuric acid) to yield (4S)-4,8-dimethyl-7-nonen-2-one. google.com This transformation from a secondary alcohol to a ketone is a fundamental step in organic synthesis, demonstrating how this class of molecule can be modified to build more complex structures. This example strongly suggests that this compound could similarly be transformed via its hydroxyl group or its double bond to serve as a precursor in the synthesis of other complex organic molecules.
| Starting Intermediate (Analogue) | Reagent | Product | Transformation Type |
|---|---|---|---|
| (4S)-4,8-dimethyl-7-nonen-2-ol | Jones Reagent (CrO₃/H₂SO₄) | (4S)-4,8-dimethyl-7-nonen-2-one | Oxidation of a secondary alcohol to a ketone. google.com |
Applications in Materials Science and Polymer Chemistry
While the primary applications of this compound are in flavors and fragrances, it possesses properties that lend it to niche roles in materials science. It is classified as a potential surfactant or emulsifier, compounds that are crucial in controlling the interface between different phases in a material. foodb.ca
A more specific application is its use as a guest molecule in host-guest chemistry for controlled fragrance release. Patents describe compositions where fragrance molecules, including this compound, are encapsulated within host molecules like cucurbiturils. googleapis.comgoogleapis.com Cucurbiturils are macrocyclic compounds that can form stable complexes with guest molecules. This complex acts as a "pro-fragrance," protecting the volatile compound and releasing it only when exposed to a specific trigger, such as moisture or displacement by another molecule. googleapis.com This technology is a direct application in materials science, creating smart materials for applications in consumer products for malodor counteracting and prolonged fragrance delivery.
Currently, there is limited to no documented information on the application of this specific compound in polymer chemistry.
Function as a Chemical Standard or Analytical Reference Compound
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base for identifying and quantifying the same substance in unknown samples. This compound serves this function, particularly in the quality control of food and fragrance products.
Its status as a recognized flavoring agent by organizations like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and its assigned FEMA (Flavor and Extract Manufacturers Association) number (4212) necessitate its availability as a standard to ensure product consistency and regulatory compliance. nih.govfao.org
The compound is readily identifiable in chemical databases like PubChem and FooDB, with well-defined physicochemical properties. nih.govfoodb.ca These properties are essential for its use in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netmdpi.com In a typical GC-MS analysis, the retention time and mass spectrum of a compound in a sample are compared against those of a certified reference standard. This allows for unambiguous identification and accurate quantification of the substance, even in complex mixtures like essential oils or food extracts.
| Property | Value | Significance for Use as a Standard |
|---|---|---|
| CAS Number | 437770-28-0 | Unique international identifier for chemical substances. nih.gov |
| Molecular Formula | C12H24O | Defines the exact elemental composition. echemi.com |
| FEMA Number | 4212 | Identifies it as a legally recognized flavoring substance. nih.gov |
| JECFA Number | 1644 | International designation as a food additive. nih.govfao.org |
| Boiling Point | 242.00 to 243.00 °C @ 760.00 mm Hg | A key physical constant for purification and identification in GC analysis. nih.gov |
| Refractive Index | 1.448-1.455 | Used as a quality parameter for purity assessment. nih.gov |
Advanced Analytical Methodologies for 2,4,8 Trimethyl 7 Nonen 2 Ol Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating 2,4,8-trimethyl-7-nonen-2-ol from complex mixtures, allowing for its accurate identification and quantification.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a mass spectrometry (MS) detector, GC-MS provides high sensitivity and structural information, making it a cornerstone for the identification and quantification of this compound. ajpaonline.comsepscience.com The separation in GC is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification.
Research has demonstrated the utility of GC-MS for analyzing terpenes in various complex samples. sepscience.com The selection of the GC column, temperature programming, and injector parameters are critical for achieving optimal separation and peak resolution. For instance, a fast, high-resolution GC-MS method using a specific column (e.g., 20 m x 0.18 mm I.D. x 0.18 µm) can elute a wide range of terpenes in under 17 minutes with excellent peak shape. sepscience.com The mass spectrum generated by MS provides a molecular fingerprint of the compound, which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) for confirmation. ajrconline.org
Table 1: Predicted GC-MS Data for a Related Compound, trans- and cis-2,4,8-Trimethyl-3,7-nona-dien-2-ol This table presents predicted data and should be used as a guide for identifying related compounds.
| Parameter | Value |
| Instrument Type | Single quadrupole, spectrum predicted by CFM-ID(EI) |
| Molecular Formula | C12H22O |
| Monoisotopic Mass | 182.1671 Da |
| Mass Resolution | 0.0001 Da |
| Data sourced from a predicted spectrum and requires experimental confirmation for definitive identification. hmdb.ca |
While GC is well-suited for volatile compounds, high-performance liquid chromatography (HPLC) offers an alternative for less volatile or thermally labile substances. For terpenes like this compound, reversed-phase HPLC is a common approach. nih.govsielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase.
A study reported an HPLC method for a related compound, 4,8-dimethylnon-7-en-2-ol, using a C18 reversed-phase column. nih.govsielc.com The mobile phase consisted of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Coupling HPLC with a mass spectrometer (LC-MS) enhances the analytical power by providing molecular weight and structural information. ajpaonline.com Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for the LC-MS analysis of terpenes, as it can effectively ionize these relatively non-polar compounds. nih.gov An LC-APCI-MS/MS method has been developed for the simultaneous quantification of multiple terpenes and cannabinoids, demonstrating the versatility of this technique. nih.gov
Table 2: HPLC Method Parameters for a Related Compound, 4,8-Dimethylnon-7-en-2-ol
| Parameter | Details |
| Technique | Reverse Phase (RP) HPLC |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| MS-Compatible Mobile Phase | Replace phosphoric acid with formic acid |
| This method is scalable for preparative separation and suitable for pharmacokinetics. sielc.com |
Many terpenes, including potentially this compound, exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. These enantiomers can have different biological activities and sensory properties. Chiral chromatography is a specialized technique used to separate enantiomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Multidimensional gas chromatography with a chiral stationary phase, such as heptakis(2,3,6-tri-O-ethyl)-b-cyclodextrin, has been successfully used to determine the enantiomeric compositions of chiral compounds in complex samples like cheese. researchgate.net This technique is crucial for understanding the stereochemistry of natural products and synthetic compounds. The separation of enantiomers of related methyl-branched compounds has been achieved, revealing different odor qualities for each enantiomer. researchgate.net
Hyphenated Analytical Techniques (e.g., GC-IR, LC-NMR)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide comprehensive information for the identification and characterization of analytes. ajpaonline.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) : This technique couples the separation power of GC with the structural information provided by infrared spectroscopy. While less common than GC-MS, GC-IR can be valuable for differentiating between isomers that may have similar mass spectra but different IR spectra. eurekaselect.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information of the separated compounds. This is particularly useful for the unambiguous identification of novel or unknown compounds. tandfonline.compnas.org The purification of a prokaryotic pheromone, stigmolone, was achieved using HPLC, with its structure confirmed by high-resolution MS, IR, and NMR. pnas.org
Sample Preparation Techniques for Complex Matrices
The analysis of this compound in complex matrices such as biological fluids, food, and environmental samples often requires an initial sample preparation step to remove interferences and concentrate the analyte.
Solvent Extraction : This is a traditional and effective method for extracting terpenes from various matrices. sepscience.com The choice of solvent is critical and depends on the polarity of the analyte and the matrix.
Headspace Analysis : For volatile compounds, headspace techniques are ideal as they analyze the vapor phase above the sample, avoiding the co-extraction of non-volatile matrix components. sepscience.com
Solid-Phase Microextraction (SPME) : SPME is a solvent-free, sensitive, and versatile sample preparation technique. scielo.br It uses a coated fiber to extract and concentrate analytes from a sample. Headspace SPME is particularly effective for volatile compounds and has been widely used for the analysis of terpenes in various matrices. sepscience.comscielo.br The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial for efficient extraction. scielo.br
Thin-Film Solid-Phase Microextraction (TF-SPME) : This is a more recent development with a larger surface area compared to traditional SPME fibers, which can improve the linearity range in quantitative analysis, especially for complex matrices. mdpi.com
Method Validation and Quality Control for Analytical Assays
Method validation is essential to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. Key validation parameters include:
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. sepscience.com
Accuracy : The closeness of the measured value to the true value.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For quantitative analysis, the use of internal standards and the construction of calibration curves are standard practices to ensure accuracy and precision. ajrconline.org Chemometric techniques, such as Principal Component Analysis (PCA), can be employed for the exploratory analysis of large datasets generated from chromatographic analyses, helping to identify patterns and relationships between samples. scielo.brru.nl
Future Research Directions and Emerging Trends for 2,4,8 Trimethyl 7 Nonen 2 Ol
Exploration of Novel Biocatalytic Synthesis Routes
The chemical synthesis of 2,4,8-trimethyl-7-nonen-2-ol can be achieved through the reaction of methyl 3,7-dimethyl-6-octenoate with a methyl Grignard reagent, yielding the final product in high percentages. google.com However, the future of its production is increasingly pointing towards biocatalysis, a cornerstone of green chemistry that utilizes enzymes for chemical transformations. While direct biocatalytic synthesis of this compound is still a developing area, research into analogous terpene alcohols provides a strong precedent.
Lipases, a class of enzymes, have been extensively studied for the synthesis and resolution of terpene derivatives. mdpi.com Although tertiary alcohols like this compound are generally considered challenging substrates for lipases due to steric hindrance, certain enzymes, notably from Candida antarctica, have shown success in esterifying sterically hindered alcohols. mdpi.comgoogle.com This opens a promising avenue for the enzymatic production of esters derived from this compound, which can then be hydrolyzed to the pure alcohol. The study of linalool (B1675412), a structurally similar tertiary monoterpene alcohol, has served as a model for testing lipase (B570770) activity and selectivity, providing valuable data for future applications to more complex structures. mdpi.com
Future research will likely focus on screening new microbial sources for enzymes with higher activity and selectivity towards tertiary terpene alcohols. The use of whole-cell biotransformations, where the enzymatic cascade exists within a living microorganism, also presents a viable and cost-effective alternative to using isolated enzymes. diva-portal.org
Table 1: Comparison of Synthesis Routes for Terpene Alcohols
| Synthesis Route | Advantages | Challenges | Relevant Research Areas |
| Traditional Chemical Synthesis (e.g., Grignard) | High yields, well-established methods. google.com | Often requires harsh reagents, may produce significant waste. | Optimization of reaction conditions, development of more benign reagents. |
| Biocatalytic Synthesis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comresearchgate.net | Enzyme stability and cost, low reactivity with tertiary alcohols. mdpi.comgoogle.com | Enzyme discovery and engineering, immobilization techniques, process optimization. |
Development of Unprecedented Chemical Transformations
The chemical structure of this compound, featuring a tertiary alcohol and a double bond, offers rich potential for novel chemical transformations. Research is moving beyond its use in fragrances to explore its derivatization into new functional molecules.
One significant area of development is the catalytic C–O bond activation of tertiary alcohols. chemrxiv.org This allows for the direct coupling of the alcohol with other molecules, such as boronic esters in Suzuki-Miyaura reactions, to form quaternary carbon centers—a structure of high value in medicinal chemistry and materials science. chemrxiv.org Such methods provide a more direct route to complex molecules, avoiding the need for harsh intermediates. chemrxiv.org
Furthermore, the olefinic group in this compound is a handle for various addition and oxidation reactions. Epoxidation of the double bond could lead to terpene epoxides, which are valuable building blocks for green polymers like polycarbonates and epoxy resins. frontiersin.org The oxidation of terpenes can yield a variety of products, including carbonyls, carboxylic acids, and diols, expanding the range of accessible derivatives. frontiersin.orgasm.org The development of selective catalysts for these transformations is a key area of ongoing research.
Advanced in situ Spectroscopic Monitoring of Reactions
To optimize both chemical and biocatalytic syntheses, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT) is a framework that utilizes in-line or on-line analytical tools to measure critical process parameters, ensuring quality and efficiency. bruker.commt.com For the synthesis of this compound, techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are becoming indispensable.
By inserting a probe directly into the reaction vessel, ReactIR, for example, can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic infrared absorptions. katsura-chemical.co.jpmt.com This allows for precise control over reaction conditions and endpoints. Similarly, Raman spectroscopy is well-suited for monitoring chemical processes, including the prediction of endpoints in synthesis reactions and tracking polymorphic transformations during crystallization. mdpi.com These non-invasive techniques provide a wealth of data that can be used to build kinetic models, understand reaction mechanisms, and ensure batch-to-batch consistency, which is particularly important in the fragrance and pharmaceutical industries. katsura-chemical.co.jpbeilstein-journals.org
Table 2: In situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Advantages |
| In-situ FTIR (e.g., ReactIR) | Measures absorption of infrared radiation by molecular vibrations. | Real-time concentration of reactants, intermediates, and products. katsura-chemical.co.jp | Non-invasive, provides detailed mechanistic and kinetic data. mt.com |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Molecular structure, polymorphism, reaction kinetics. mdpi.com | Can be used in aqueous solutions, complementary to FTIR. mdpi.com |
Integration into Supramolecular Assemblies or Self-Assembled Systems
The amphiphilic nature of terpenoids, which possess both hydrophobic hydrocarbon backbones and polar functional groups, makes them intriguing candidates for the construction of supramolecular assemblies. iipseries.org While direct research on the self-assembly of this compound is limited, the principles derived from other terpenes are applicable.
Terpenoids have been shown to self-assemble in various solvents to form structures like nanoparticles, fibers, and gels. iipseries.orgbutlerov.com This behavior is driven by non-covalent interactions such as hydrogen bonding (from the alcohol group) and van der Waals forces. These self-assembled systems have potential applications in drug delivery, as surfactants, and in the creation of novel biomaterials. iipseries.orgnottingham.ac.uk For instance, terpene-initiated oligomers have been found to self-assemble in water to form well-defined nanoparticles without the need for additional stabilizers, presenting a green approach to surfactant synthesis. nottingham.ac.uk
Future work could involve modifying the structure of this compound to enhance its self-assembly properties, for example, by introducing additional functional groups to tune the hydrophilic-lipophilic balance. iipseries.org The resulting supramolecular structures could be explored for encapsulating active compounds or as templates for creating new materials.
Expanding its Role as a Key Intermediate in Green Chemistry Applications
The push towards a sustainable chemical industry positions this compound and related terpenes as important bio-renewable feedstocks. researchgate.net Their applications are expanding beyond their traditional roles into areas that align with the principles of green chemistry.
Terpenes are being investigated as environmentally friendly solvents for various applications, including enhanced oil recovery, where they can serve as effective and less toxic alternatives to conventional solvents like toluene. acs.org The functional groups on terpene alcohols can also be used to initiate polymerizations. For example, terpenoids with alcohol functionalities have been used as initiators for the ring-opening polymerization of lactide to produce fully sustainable and biocompatible polymers. nottingham.ac.uk The resulting polymers often retain a functional group from the terpene, allowing for further post-polymerization modification. nottingham.ac.uk
Furthermore, the chemical versatility of this compound makes it a valuable intermediate for the synthesis of other high-value chemicals. Its derivatization can lead to the production of bio-based polyols, which are monomers for polyesters and other polymers. nottingham.ac.uk As the chemical industry continues to shift away from fossil fuel-based feedstocks, the importance of versatile, bio-derived platform molecules like this compound is set to grow significantly.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing 2,4,8-Trimethyl-7-nonen-2-ol?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Grignard additions or carbonyl alkylation, followed by purification via fractional distillation. Characterization should include 1H-NMR (e.g., δ 1.39 ppm for methyl groups) for structural confirmation, as validated by the Joint FAO/WHO Expert Committee . Gas chromatography-mass spectrometry (GC-MS) can further verify purity and molecular weight (data cross-referenced with PubChem entries).
Q. How can researchers ensure accurate detection and quantification of this compound in complex mixtures?
- Methodological Answer : Use GC-MS with selective ion monitoring (SIM) to isolate the compound’s molecular ion (e.g., m/z 184). For quantification, internal standards like deuterated analogs minimize matrix effects. Cross-validate results with HPLC-UV at 210–230 nm, where conjugated double bonds exhibit strong absorbance .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Discrepancies in NMR spectra may arise from stereoisomerism or solvent effects. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Computational modeling (e.g., density functional theory, DFT) can predict chemical shifts and validate experimental data . Triangulate findings with IR spectroscopy (C-O stretch at ~1050 cm⁻¹) and X-ray crystallography if crystalline derivatives are available .
Q. What computational approaches are suitable for studying the compound’s interaction with biological receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities with olfactory or taste receptors. Pair this with molecular dynamics simulations (GROMACS) to assess stability over time. Validate predictions via in vitro assays (e.g., calcium imaging for receptor activation) .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. For pH stability, buffer solutions (pH 3–9) should be tested, with degradation pathways analyzed via LC-MS/MS .
Data Contradiction and Analysis
Q. How should conflicting data on the compound’s enantiomeric ratios from different synthesis routes be addressed?
- Methodological Answer : Enantiomeric discrepancies may stem from chiral catalysts or purification methods. Use chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with chiral stationary phases to separate enantiomers. Compare results with polarimetry or circular dichroism (CD) spectra for absolute configuration confirmation .
Q. What statistical methods are appropriate for reconciling variability in bioactivity assays involving this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use Bland-Altman plots to assess agreement between replicates. For dose-response curves, nonlinear regression (e.g., Hill equation) with bootstrapping improves confidence intervals .
Research Design Considerations
Q. How can multi-omics approaches enhance understanding of the compound’s metabolic pathways?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to identify enzymes and intermediates involved. Pathway analysis tools (e.g., KEGG, MetaCyc) map interactions, while knockout models validate gene function .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for research purposes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
